Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate
Description
Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a piperidine-based compound featuring a benzylsulfonyl substituent at the 4-position and a phenyl ester group at the 1-carboxylate position. The phenyl ester group contributes to lipophilicity, which may impact pharmacokinetic properties such as membrane permeability and solubility.
Properties
IUPAC Name |
phenyl 4-benzylsulfonylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c21-19(24-17-9-5-2-6-10-17)20-13-11-18(12-14-20)25(22,23)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMQTAPBZZGFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with phenyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs are compared based on substituents, molecular weight, and inferred properties (Table 1).
Table 1: Comparative Analysis of Piperidine-1-carboxylate Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Solubility: The phenyl ester in the target compound reduces water solubility compared to ethyl (e.g., ) or tert-butyl esters (e.g., ), which are more hydrolytically stable and may improve bioavailability. Sulfonyl groups (e.g., benzylsulfonyl in the target vs.
Electronic and Steric Influences :
- Electron-withdrawing groups (e.g., sulfonyl in the target, 4-chlorophenyl in ) stabilize the piperidine ring and modulate receptor binding.
- Bulky substituents like tert-butyl or 4-methylbenzyl may hinder enzymatic degradation, prolonging half-life.
Biological Activity Trends :
- Piperidine derivatives with sulfonamides (e.g., ) or PROTAC-linked groups (e.g., ) show promise in enzyme inhibition and targeted protein degradation.
- Halogenated analogs (e.g., 4-chloro in , fluoro in ) are common in kinase inhibitors due to enhanced binding affinity and metabolic resistance.
Safety Considerations: Amino-substituted derivatives (e.g., ) lack toxicological data, whereas sulfonyl-containing compounds (e.g., ) may have better-characterized safety profiles.
Biological Activity
Phenyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a phenyl group and a benzylsulfonyl moiety. The structural characteristics contribute to its interaction with various biological targets, including enzymes and receptors.
Biological Activities
1. Enzyme Inhibition
Research indicates that compounds related to this compound exhibit potent inhibition against several enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases, making this compound a candidate for Alzheimer's disease treatment.
- Inhibition Potency : Studies have shown that derivatives of piperidine compounds can inhibit AChE with IC50 values ranging from 0.1 µM to 10 µM, depending on the specific substituents on the piperidine ring .
2. Anticancer Activity
The compound has shown promising results in anticancer assays. For instance, related benzoylpiperidine derivatives demonstrated significant growth inhibition of various cancer cell lines, including breast and colorectal cancers, with IC50 values reported as low as 7.9 µM .
3. Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. Some studies suggest that compounds with similar structures exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound may bind to the active sites of enzymes like AChE and BChE, effectively blocking substrate access and reducing enzymatic activity. Molecular docking studies have confirmed favorable binding interactions between these compounds and target enzymes .
- Cellular Pathways : The modulation of signaling pathways involved in cell proliferation and apoptosis has been observed, suggesting that these compounds can influence cancer cell survival .
Case Studies
- Alzheimer's Disease Research : In a study focusing on AChE inhibitors, this compound derivatives were synthesized and tested for their ability to enhance cholinergic transmission in neuronal models. Results indicated a significant increase in acetylcholine levels following treatment, correlating with improved cognitive function in animal models .
- Cancer Treatment Trials : Clinical trials involving related piperidine derivatives have shown that patients treated with these compounds experienced reduced tumor sizes in breast cancer cases, suggesting a potential role in combination therapies .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
